molecular formula C21H21BrN2O3 B5884543 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate

4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate

Cat. No. B5884543
M. Wt: 429.3 g/mol
InChI Key: UTYUHCWXTMIWKQ-OEAKJJBVSA-N
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Description

4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate, also known as CHCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a complex process, and its unique properties make it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate has been studied extensively for its potential applications in scientific research. This compound has been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of effects, including improved cognitive function and reduced inflammation.

Mechanism of Action

The mechanism of action of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate is complex and involves the inhibition of various enzymes. Specifically, 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the availability of these neurotransmitters, which can improve cognitive function. Additionally, 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate has been shown to inhibit monoamine oxidase, which can lead to reduced inflammation and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate are wide-ranging and depend on the specific enzymes that are inhibited. In general, 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate has been shown to improve cognitive function, reduce inflammation, and improve mood. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate in lab experiments include its potent inhibitory effects on various enzymes, its unique chemical properties, and its potential applications in the treatment of various diseases. However, there are also limitations to using 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate, including its low yield during synthesis, its potential toxicity, and the need for careful monitoring of its purity.

Future Directions

There are many potential future directions for research on 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Additionally, there is a need for further research on the specific biochemical and physiological effects of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate, as well as its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate, particularly in relation to long-term use.

Synthesis Methods

The synthesis of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of cyclohexylcarbonyl chloride with hydrazine hydrate to form cyclohexylcarbonylhydrazide. This intermediate is then reacted with 4-nitrophenyl 2-bromobenzoate to form the final product, 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate. The yield of this reaction is typically low, and the purity of the product must be carefully monitored to ensure its effectiveness in scientific research.

properties

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYUHCWXTMIWKQ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[2-(cyclohexylcarbonyl)hydrazono]methyl}phenyl 2-bromobenzoate

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